1H-thieno[3,2-c]pyrazole-5-carboxylic acid
Overview
Description
1H-Thieno[3,2-c]pyrazole-5-carboxylic acid is an organic compound with the molecular formula C6H4N2O2S. It is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields .
Preparation Methods
The synthesis of 1H-thieno[3,2-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene-2-carboxylic acid hydrazide with α,β-unsaturated carbonyl compounds. The reaction conditions often involve heating the reactants in the presence of a suitable catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1H-Thieno[3,2-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1H-Thieno[3,2-c]pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Research explores its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-thieno[3,2-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, or immune responses .
Comparison with Similar Compounds
1H-Thieno[3,2-c]pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1H-Thieno[2,3-c]pyrazole-5-carboxylic acid: This compound has a different ring fusion pattern, which may result in different biological activities and chemical properties.
1H-Pyrazole-5-carboxylic acid: Lacks the thiophene ring, which can significantly alter its reactivity and applications.
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: The presence of methyl groups can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1H-thieno[3,2-c]pyrazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-5(11-4)2-7-8-3/h1-2H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMXFSCEGDLKRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NN=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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